

# PC-766B: A Technical Guide to its Discovery, Mechanism, and Preclinical Profile

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## Compound of Interest

Compound Name: PC-766B

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## Abstract

**PC-766B** is a novel 16-membered macrolide antibiotic belonging to the bafilomycin class, first isolated from the fermentation broth of the actinomycete *Nocardia brasiliensis* SC-4710.[1] This document provides a comprehensive technical overview of the discovery, history, and biological activities of **PC-766B**. It details the experimental methodologies employed in its initial characterization and summarizes its potent in vitro and in vivo antitumor and anti-angiogenic properties. Furthermore, this guide elucidates the putative mechanism of action of **PC-766B** through the inhibition of vacuolar-type H<sup>+</sup>-ATPase (V-ATPase), leading to the disruption of critical cellular processes such as autophagy and the induction of apoptosis. All quantitative data are presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized using diagrams.

## Discovery and History

**PC-766B** was discovered and first reported in 1993 by a team of researchers at Sumitomo Pharmaceuticals Research Center in Japan.[1] The producing organism, strain SC-4710, was identified as *Nocardia brasiliensis* based on its taxonomic characteristics. The compound was isolated from the mycelial cake of the fermentation broth and purified through a series of chromatographic techniques. Structurally, **PC-766B** is a macrolide antibiotic characterized by a 16-membered lactone ring, distinguishing it as a member of the bafilomycin family.[1]

## Biological Activities

**PC-766B** has demonstrated a range of biological activities, most notably its potent antitumor and anti-angiogenic effects. It also exhibits activity against Gram-positive bacteria and some fungi and yeasts, while being inactive against Gram-negative bacteria. A notable characteristic of **PC-766B** is its weak inhibitory effect on Na<sup>+</sup>, K<sup>+</sup>-ATPase.[\[1\]](#)

## In Vitro and In Vivo Antitumor Activity

**PC-766B** has shown significant cytotoxic effects against murine tumor cell lines in vitro and corresponding antitumor activity in a murine leukemia model in vivo.

Table 1: Antitumor Activity of **PC-766B**

Assay Type	Cell Line / Animal Model	Parameter	Value	Reference
In Vitro Cytotoxicity	P388 Leukemia (murine)	IC50	0.1 ng/ml	<a href="#">[1]</a>
In Vitro Cytotoxicity	B16 Melanoma (murine)	IC50	0.5 ng/ml	
In Vivo Antitumor Activity	P388 Leukemia (CDF1 mice)	Dose	0.25 mg/kg/day (i.p.)	

## Anti-Angiogenic Activity

**PC-766B** is a potent inhibitor of angiogenesis, a critical process in tumor growth and metastasis. Its anti-angiogenic properties have been demonstrated through the inhibition of endothelial cell migration.

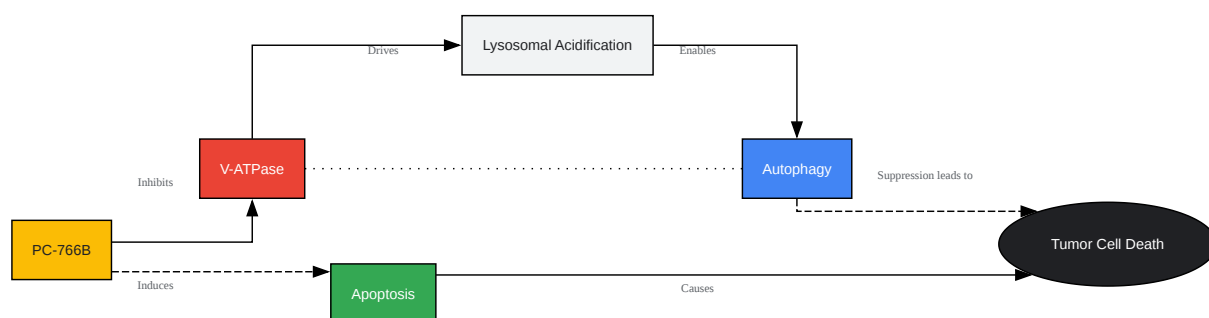
Table 2: Anti-Angiogenic Activity of **PC-766B**

Assay Type	Cell Line	Stimulant	Parameter	Value
Endothelial Cell Migration	Human Umbilical Vein Endothelial Cells (HUVECs)	VEGF	ED100	1.3 nM

## Mechanism of Action

As a member of the bafilomycin class, the primary molecular target of **PC-766B** is believed to be the vacuolar-type H<sup>+</sup>-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments such as lysosomes and endosomes.

Inhibition of V-ATPase by **PC-766B** disrupts this acidification process, leading to a cascade of downstream cellular events, including the impairment of autophagy and the induction of apoptosis. The disruption of lysosomal function prevents the degradation and recycling of cellular components, a key aspect of autophagy that cancer cells often rely on for survival. This ultimately triggers apoptotic cell death pathways.



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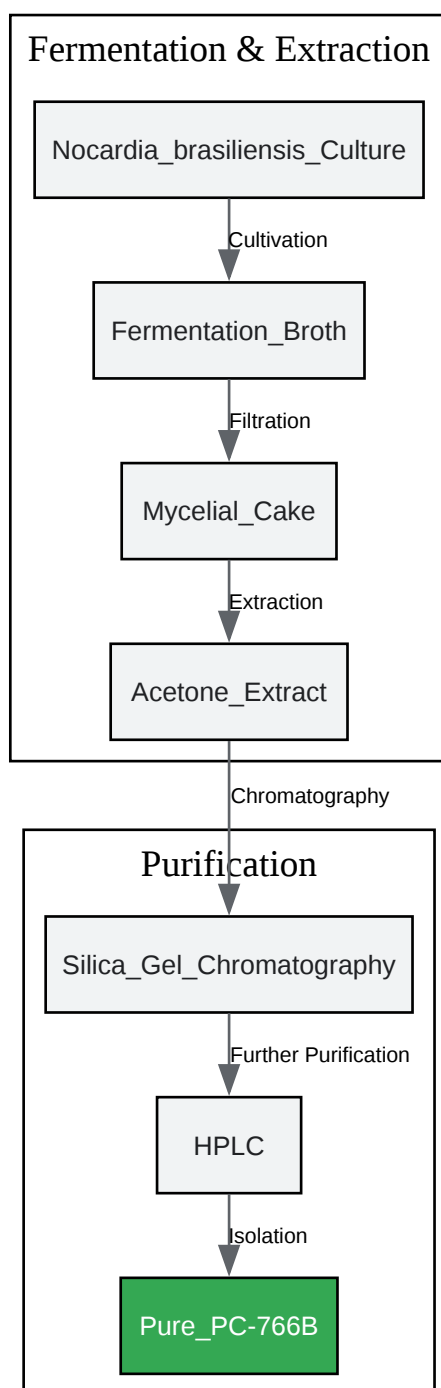
Putative mechanism of action of **PC-766B**.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of **PC-766B**, based on standard practices of the time.

## Fermentation and Isolation of **PC-766B**

- Producing Organism: *Nocardia brasiliensis* SC-4710.
- Fermentation: The strain was cultured in a suitable medium under aerobic conditions. The fermentation process was carried out in flasks on a rotary shaker, followed by scaling up in fermenters.
- Isolation: The mycelial cake was separated from the fermentation broth by filtration. **PC-766B** was extracted from the mycelium using acetone. The crude extract was then subjected to a series of purification steps including silica gel column chromatography and high-performance liquid chromatography (HPLC) to yield pure **PC-766B**.



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Isolation and purification workflow for **PC-766B**.

## In Vitro Cytotoxicity Assay

- Cell Lines: P388 murine leukemia and B16 murine melanoma cells.

- Method: A colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, was likely used.
  - Cells were seeded in 96-well microplates at a suitable density and allowed to attach overnight.
  - **PC-766B** was dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations.
  - The culture medium was replaced with the drug-containing medium, and the cells were incubated for a specified period (e.g., 48-72 hours).
  - Following incubation, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
  - The formazan crystals were solubilized with a solvent (e.g., acidified isopropanol or DMSO).
  - The absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
  - The IC<sub>50</sub> value, the concentration of **PC-766B** that inhibits cell growth by 50%, was calculated from the dose-response curve.

## In Vivo Antitumor Assay

- Animal Model: Male CDF1 mice.
- Tumor Model: P388 leukemia.
- Method:
  - Mice were inoculated intraperitoneally (i.p.) with P388 leukemia cells.
  - Twenty-four hours after tumor inoculation, treatment with **PC-766B** commenced.
  - **PC-766B**, formulated in a suitable vehicle, was administered intraperitoneally once daily for a specified number of days.

- A control group of mice received the vehicle only.
- The antitumor effect was evaluated by comparing the mean survival time of the treated group to that of the control group.

## VEGF-Induced HUVEC Migration Assay

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
- Method: A Boyden chamber assay or a similar transwell migration assay was likely employed.
  - HUVECs were seeded in the upper chamber of a transwell insert with a porous membrane.
  - The lower chamber contained medium supplemented with Vascular Endothelial Growth Factor (VEGF) as a chemoattractant.
  - **PC-766B** at various concentrations was added to the upper chamber with the cells.
  - The chambers were incubated for a period to allow for cell migration through the membrane towards the VEGF gradient.
  - After incubation, non-migrated cells on the upper surface of the membrane were removed.
  - Migrated cells on the lower surface of the membrane were fixed, stained (e.g., with Crystal Violet), and counted under a microscope.
  - The extent of migration in the presence of **PC-766B** was compared to the control (VEGF alone) to determine the inhibitory effect.

## Na<sup>+</sup>, K<sup>+</sup>-ATPase Inhibition Assay

- Enzyme Source: Purified Na<sup>+</sup>, K<sup>+</sup>-ATPase from a suitable tissue source (e.g., porcine brain cortex).
- Method: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.

- The enzyme preparation was pre-incubated with various concentrations of **PC-766B** in a reaction buffer containing Na<sup>+</sup>, K<sup>+</sup>, and Mg<sup>2+</sup>.
- The enzymatic reaction was initiated by the addition of ATP.
- The reaction was allowed to proceed for a specific time at a controlled temperature (e.g., 37°C) and then stopped by the addition of an acid solution.
- The amount of liberated inorganic phosphate was determined colorimetrically using a reagent such as ammonium molybdate.
- The activity of Na<sup>+</sup>, K<sup>+</sup>-ATPase in the presence of **PC-766B** was compared to the activity in its absence to determine the extent of inhibition.

## Conclusion

**PC-766B** is a potent macrolide antibiotic with significant antitumor and anti-angiogenic properties. Its mechanism of action, likely through the inhibition of V-ATPase, presents a compelling target for further investigation in the context of cancer drug development. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and scientists to build upon in exploring the therapeutic potential of **PC-766B** and its analogs. Further studies are warranted to fully elucidate its signaling pathways and to evaluate its efficacy and safety in more advanced preclinical models.

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## References

- 1. apexbt.com [apexbt.com]
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